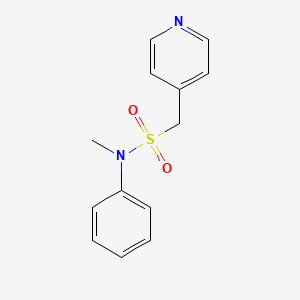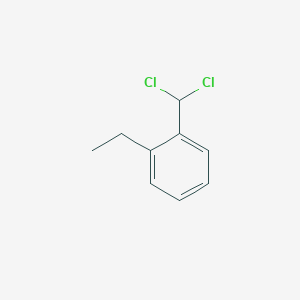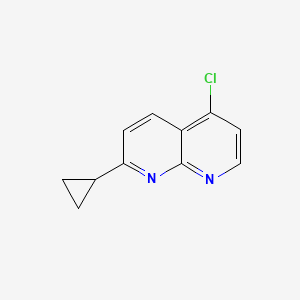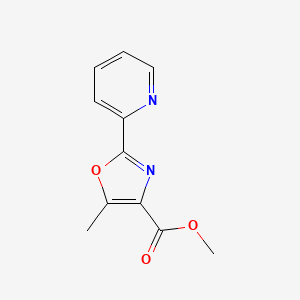
(R)-1,3-Dimethylpiperazine oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1,3-Dimethylpiperazine oxalate is a chemical compound that belongs to the class of piperazines. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. The ®-1,3-Dimethylpiperazine oxalate is the oxalate salt form of ®-1,3-Dimethylpiperazine, which is often used in various chemical and pharmaceutical applications due to its unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1,3-Dimethylpiperazine oxalate typically involves the reaction of ®-1,3-Dimethylpiperazine with oxalic acid. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then isolated by crystallization.
Industrial Production Methods
On an industrial scale, the production of ®-1,3-Dimethylpiperazine oxalate may involve continuous flow processes to ensure high yield and purity. The use of automated systems for mixing and temperature control can optimize the reaction conditions and improve the efficiency of the production process.
化学反応の分析
Types of Reactions
®-1,3-Dimethylpiperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The nitrogen atoms in the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
科学的研究の応用
®-1,3-Dimethylpiperazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of ®-1,3-Dimethylpiperazine oxalate involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an agonist or antagonist, depending on the specific target and the context of its use. The pathways involved may include modulation of neurotransmitter release and inhibition of specific enzyme activities.
類似化合物との比較
Similar Compounds
- 1,4-Dimethylpiperazine
- 1,3-Diethylpiperazine
- 1,3-Dimethylimidazolidine
Uniqueness
®-1,3-Dimethylpiperazine oxalate is unique due to its specific stereochemistry and the presence of the oxalate salt form. This gives it distinct physical and chemical properties compared to other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
特性
分子式 |
C8H16N2O4 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC名 |
1,3-dimethylpiperazine;oxalic acid |
InChI |
InChI=1S/C6H14N2.C2H2O4/c1-6-5-8(2)4-3-7-6;3-1(4)2(5)6/h6-7H,3-5H2,1-2H3;(H,3,4)(H,5,6) |
InChIキー |
SVXAJXWNTKBQAH-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CCN1)C.C(=O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-7,8-dimethoxy-5H-indeno[1,2-d]pyrimidine](/img/structure/B13694286.png)


![2-Ethyl-5-fluoro-6-(hydroxymethyl)-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B13694316.png)

![Sodium 2-[[4-[(4-Chlorophenyl)(cyano)methyl]phenyl]carbamoyl]-4,6-diiodophenolate](/img/structure/B13694322.png)




![1-[4-(Aminomethyl)-2-thienyl]-N,N-dimethylmethanamine](/img/structure/B13694362.png)
